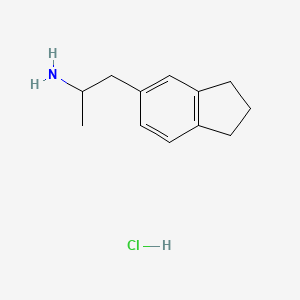
Chlorhydrate de 5-APDI
Vue d'ensemble
Description
5-(2-Aminopropyl)-2,3-dihydro-1H-indène (chlorhydrate), communément appelé 5-APDI (chlorhydrate), est un composé synthétique appartenant à la famille des amphétamines. Il est connu pour ses propriétés entactogènes et psychédéliques, ce qui en fait un sujet d'intérêt pour la recherche scientifique et les études médico-légales .
Applications De Recherche Scientifique
5-APDI (hydrochloride) has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine uptake.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new psychoactive substances and forensic toxicology
Safety and Hazards
Orientations Futures
The future directions for research on 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride and related compounds could involve further optimization of their synthesis methods , exploration of their potential therapeutic applications , and a better understanding of their pharmacodynamics and toxicity .
Mécanisme D'action
Target of Action
5-Apdi hydrochloride, also known as 5-APDI (hydrochloride) or 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride, primarily targets the reuptake of serotonin, dopamine, and norepinephrine . These neurotransmitters play crucial roles in mood regulation, reward, and the sympathetic nervous system.
Mode of Action
5-APDI acts as a potent and weakly selective serotonin releasing agent (SSRA). It inhibits the reuptake of serotonin, dopamine, and norepinephrine, with IC50 values of 82 nM, 1,848 nM, and 849 nM, respectively . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Biochemical Pathways
Its action as an ssra suggests that it impacts the serotonin, dopamine, and norepinephrine pathways . These pathways are involved in mood regulation, reward, and the sympathetic nervous system.
Result of Action
By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, 5-APDI increases the concentration of these neurotransmitters in the synaptic cleft . This can enhance their effects, potentially leading to mood elevation, increased reward response, and changes in the sympathetic nervous system.
Analyse Biochimique
Biochemical Properties
5-Apdi hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It inhibits the uptake of serotonin, dopamine, and norepinephrine by crude synaptosomes, with IC50 values of 82 nM, 1,847 nM, and 849 nM, respectively . This inhibition suggests that 5-Apdi hydrochloride interacts with the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. The compound’s interaction with these transporters is likely competitive, as it binds to the same sites as the neurotransmitters.
Cellular Effects
5-Apdi hydrochloride has been shown to exert significant effects on various types of cells and cellular processes. It acts as a potent and weakly selective serotonin releasing agent (SSRA), which means it can increase the release of serotonin from neurons . This increase in serotonin release can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s effects on serotonin release can lead to changes in mood, cognition, and behavior, as serotonin is a key neurotransmitter involved in these processes.
Molecular Mechanism
The molecular mechanism of action of 5-Apdi hydrochloride involves its interaction with neurotransmitter transporters. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, the compound increases the levels of these neurotransmitters in the synaptic cleft . This inhibition is likely due to the compound’s binding to the transporters, preventing the neurotransmitters from being reabsorbed into the presynaptic neuron. Additionally, 5-Apdi hydrochloride may also influence enzyme activity, either by inhibiting or activating specific enzymes involved in neurotransmitter metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Apdi hydrochloride can change over time. The compound is relatively stable, with a shelf life of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 5-Apdi hydrochloride may lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying this compound.
Dosage Effects in Animal Models
The effects of 5-Apdi hydrochloride can vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter release and improve cognitive function. At high doses, it can produce toxic or adverse effects, including disruption of normal neurotransmitter balance and potential neurotoxicity . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes.
Metabolic Pathways
5-Apdi hydrochloride is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes responsible for the synthesis and degradation of serotonin, dopamine, and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound can alter metabolic flux and metabolite levels, leading to changes in neurotransmitter availability and function.
Transport and Distribution
Within cells and tissues, 5-Apdi hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where neurotransmitter release and reuptake occur, such as synaptic terminals . The compound’s distribution within the brain and other tissues is crucial for its effects on neurotransmitter systems and overall cellular function.
Subcellular Localization
The subcellular localization of 5-Apdi hydrochloride is primarily within the synaptic terminals, where it can interact with neurotransmitter transporters and influence neurotransmitter release and reuptake . The compound may also be found in other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function at the cellular level.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-APDI (chlorhydrate) implique généralement les étapes suivantes :
Matériau de départ : La synthèse commence par l'indanone, qui subit un processus d'amination réductrice.
Amination réductrice : L'indanone est mise en réaction avec une amine appropriée (comme la 2-aminopropane) en présence d'un agent réducteur comme le cyanoborohydrure de sodium. Cette étape forme la structure de l'indane avec un groupe aminopropyle attaché.
Formation du chlorhydrate : La base libre du 5-APDI est ensuite convertie en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle du 5-APDI (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :
Réacteurs discontinus ou à flux continu : Pour garantir une qualité et un rendement constants.
Étapes de purification : Y compris la recristallisation et la chromatographie pour atteindre les niveaux de pureté élevés requis pour les applications de recherche.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-APDI (chlorhydrate) subit plusieurs types de réactions chimiques :
Oxydation : Il peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent modifier davantage le cycle indane ou la chaîne latérale aminopropyle.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique, en introduisant divers groupes fonctionnels.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium ou trioxyde de chrome pour les réactions d'oxydation.
Agents réducteurs : Borohydrure de sodium ou hydrure de lithium et d'aluminium pour les réactions de réduction.
Catalyseurs : Palladium sur carbone (Pd/C) pour les réactions d'hydrogénation.
Produits principaux
Oxydation : Produit des cétones ou des acides carboxyliques.
Réduction : Conduit à la formation d'amines secondaires ou tertiaires.
Substitution : Donne des dérivés fonctionnalisés du 5-APDI.
Applications scientifiques
Le 5-APDI (chlorhydrate) a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme étalon de référence en chimie analytique pour la spectrométrie de masse et la chromatographie.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs, en particulier la recapture de la sérotonine, de la dopamine et de la noradrénaline.
Médecine : Étudié pour ses utilisations thérapeutiques potentielles dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouvelles substances psychoactives et en toxicologie médico-légale
Mécanisme d'action
Le mécanisme d'action du 5-APDI (chlorhydrate) implique l'inhibition de la recapture des neurotransmetteurs. Il cible principalement :
Transporteurs de sérotonine (SERT) : Inhibe la recapture de la sérotonine, augmentant les niveaux de sérotonine dans la fente synaptique.
Transporteurs de dopamine (DAT) : Réduit la recapture de la dopamine, améliorant la signalisation dopaminergique.
Transporteurs de noradrénaline (NET) : Inhibe la recapture de la noradrénaline, ce qui conduit à une augmentation des niveaux de noradrénaline.
Comparaison Avec Des Composés Similaires
Le 5-APDI (chlorhydrate) peut être comparé à d'autres composés similaires tels que :
3,4-Méthylènedioxyméthamphétamine (MDA) : Les deux sont des entactogènes, mais le 5-APDI a une structure chimique différente et des effets pharmacologiques potentiellement différents.
2-Aminopropylbenzofurane (5-APB) : Similaire dans ses propriétés entactogènes, mais diffère par la structure principale (benzofurane contre indane).
2-Aminopropylbenzodioxole (6-APB) : Un autre entactogène avec un noyau benzodioxole, différent de la structure indane du 5-APDI.
Conclusion
Le 5-APDI (chlorhydrate) est un composé polyvalent ayant des applications importantes dans la recherche scientifique. Sa structure chimique unique et ses propriétés pharmacologiques en font un outil précieux pour l'étude des systèmes de neurotransmetteurs et le développement de nouvelles substances psychoactives.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDGFBRMZHXMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152623-95-5 | |
| Record name | 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-APDI HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK048AEUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


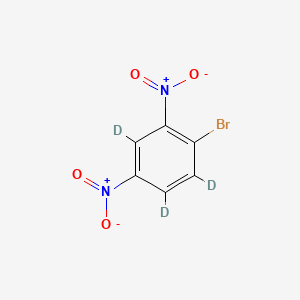
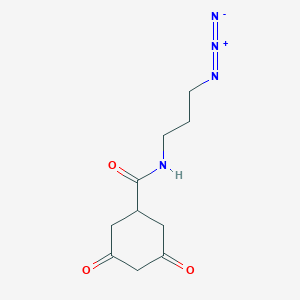
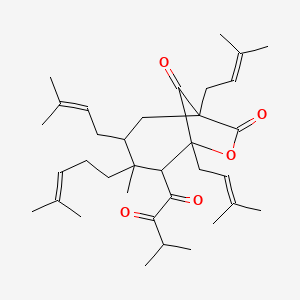
![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)


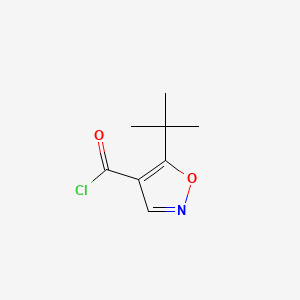


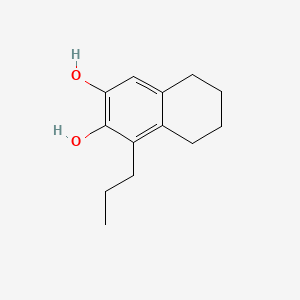
![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)
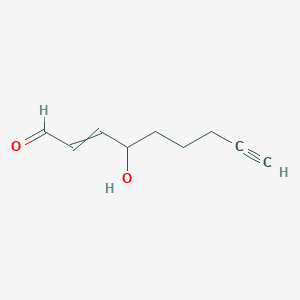
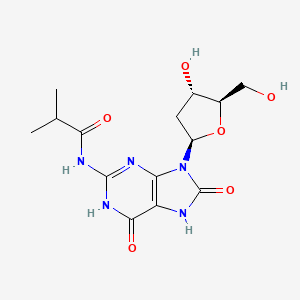
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)
